tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-7-5-6-8-15(14)13-18(19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-13,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKHZNQAYLJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloroformate as the reagent.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile.
Amination: The amino group is introduced through a reductive amination reaction, using an appropriate amine source and reducing agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to tert-butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate exhibit analgesic and anti-inflammatory effects. These properties are crucial for developing new pain relief medications, particularly those targeting specific pain pathways without the side effects associated with traditional opioids.
Neuropharmacological Applications
This compound has been studied for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Its structural features allow it to interact with various receptors, making it a candidate for treating neurological disorders such as depression and anxiety.
Targeted Protein Degradation (PROTAC Development)
Role as a Linker in PROTACs
this compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of this compound enhances the efficacy of PROTACs by optimizing the three-dimensional orientation necessary for effective binding and degradation of target proteins .
Impact on Drug-Like Properties
The rigidity introduced by this linker can significantly impact the drug-like properties of bifunctional protein degraders. It facilitates better ternary complex formation, which is essential for achieving targeted degradation of disease-related proteins .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that include the protection of functional groups and selective substitutions. The compound's molecular formula is , with a molecular weight of approximately 290.41 g/mol .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following section compares tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, applications, safety, and availability.
Structural and Functional Group Variations
The core structure of these compounds includes a piperidine ring with an amino group and a tert-butyl carbamate at positions 4 and 1, respectively. Key substituent differences are summarized below:
Commercial Availability
- Discontinued Compounds : The target compound (2-methylbenzyl) and the tetrazolyl variant are listed as discontinued, limiting their current use .
- Available Derivatives : The trifluoromethylphenyl () and trifluoromethyl () derivatives are actively marketed as building blocks, with purities up to 97% .
Research and Development Insights
- Synthetic Utility : The dichlorobiphenylmethyl derivative () exemplifies the role of halogenated aromatic groups in improving binding affinity in molecular glues .
- Unmet Needs : Ecological and long-term toxicity data are critically lacking for most derivatives, posing challenges for industrial-scale applications .
Biological Activity
tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate, also known by its CAS number 177990-58-8, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and an amino group, which may influence its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 250.34 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Should be stored under inert gas at refrigerated temperatures (0-10°C) to maintain stability .
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
2. Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in neurodegenerative processes. For example, some piperidine derivatives have been documented to inhibit acetylcholinesterase and β-secretase, both of which are implicated in the pathophysiology of Alzheimer's disease. These mechanisms could potentially lead to increased levels of acetylcholine and reduced amyloid plaque formation, contributing to improved cognitive function .
3. Pharmacological Applications
The structural features of this compound suggest potential applications in drug development, particularly in creating targeted therapies for neurological disorders. Its semi-flexible linker properties make it suitable for use in PROTAC (Proteolysis Targeting Chimera) technology, which aims to degrade specific proteins involved in disease mechanisms .
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds:
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-amino-4-(2-methylbenzyl)piperidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
- Step 2 : Introduction of the 2-methylbenzyl group via nucleophilic substitution or reductive amination, depending on precursor availability .
- Step 3 : Deprotection and functionalization of the amino group under controlled acidic conditions (e.g., HCl in dioxane) .
Characterization : Intermediates are validated using H/C NMR (to confirm regiochemistry), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons from 2-methylbenzyl at 6.5–7.3 ppm). C NMR confirms carbonyl (C=O) at ~155 ppm and quaternary carbons .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures purity and detects trace impurities (<0.5%) .
- FT-IR : Verifies Boc group presence (C=O stretch at ~1680–1720 cm) and primary amine (N–H stretch at ~3300 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data are incomplete .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal to comply with ecological safety guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity, comparing results with structurally similar analogs (e.g., pyridin-3-yl derivatives) .
- Metabolic Profiling : Use LC-MS to identify reactive metabolites that may contribute to toxicity, focusing on oxidative deamination pathways .
- Cross-Referencing : Compare SDS data from multiple suppliers (e.g., Key Organics vs. Aladdin Scientific) to identify consistency in hazard classifications .
Q. What strategies optimize reaction yields during the introduction of the 2-methylbenzyl group?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)) for Buchwald-Hartwig coupling, optimizing ligand systems (e.g., XPhos) to enhance C–N bond formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction kinetics and steric hindrance from the tert-butyl group .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce byproduct formation during benzylation, as shown in analogous piperidine syntheses .
Q. How can computational modeling predict the stereochemical outcomes of functionalization reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states during nucleophilic attacks on the piperidine ring, prioritizing pathways with lower activation energies .
- Docking Studies : Simulate interactions between the compound and biological targets (e.g., serotonin receptors) to predict binding affinities and guide SAR studies .
- Machine Learning : Train models on PubChem data (e.g., analogs with nitrobenzyl or cyclopropyl groups) to forecast regioselectivity in substitution reactions .
Q. What methodologies address challenges in isolating enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol) to separate enantiomers .
- Crystallization : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess (ee >98%) .
- CD Spectroscopy : Validate enantiopurity by correlating Cotton effects with known configurations of analogous Boc-protected piperidines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
